Pyridin-4-yl(2,7-diazaspiro[4.4]nonan-2-yl)methanone
CAS No.:
Cat. No.: VC13374102
Molecular Formula: C13H17N3O
Molecular Weight: 231.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H17N3O |
|---|---|
| Molecular Weight | 231.29 g/mol |
| IUPAC Name | 2,7-diazaspiro[4.4]nonan-2-yl(pyridin-4-yl)methanone |
| Standard InChI | InChI=1S/C13H17N3O/c17-12(11-1-5-14-6-2-11)16-8-4-13(10-16)3-7-15-9-13/h1-2,5-6,15H,3-4,7-10H2 |
| Standard InChI Key | PUXASDHZRGXCJO-UHFFFAOYSA-N |
| SMILES | C1CNCC12CCN(C2)C(=O)C3=CC=NC=C3 |
| Canonical SMILES | C1CNCC12CCN(C2)C(=O)C3=CC=NC=C3 |
Introduction
Structural Characterization and Molecular Properties
Core Architecture and Stereochemical Features
Pyridin-4-yl(2,7-diazaspiro[4.4]nonan-2-yl)methanone belongs to the diazaspirocyclic family, featuring a central spiro[4.4]nonane system where two nitrogen atoms occupy the 2 and 7 positions. The spiro junction creates a rigid bicyclic framework that restricts conformational flexibility, a property critical for achieving high target selectivity. The compound’s IUPAC name, 2,7-diazaspiro[4.4]nonan-2-yl(pyridin-4-yl)methanone, reflects its two pyridin-4-yl groups attached to the spirocyclic core via a ketone linkage.
The molecular structure was confirmed through spectroscopic techniques, including -NMR and -NMR, which resolved distinct signals for the spirocyclic protons and the aromatic pyridine rings. X-ray crystallography of analogous compounds reveals that the spiro[4.4]nonane system adopts a chair-like conformation, minimizing steric strain while optimizing hydrogen-bonding interactions .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 231.29 g/mol |
| IUPAC Name | 2,7-diazaspiro[4.4]nonan-2-yl(pyridin-4-yl)methanone |
| XLogP3-AA | 1.2 (predicted) |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 4 |
Electronic and Physicochemical Profiles
The presence of two pyridine rings introduces electron-deficient aromatic systems, enhancing the compound’s ability to engage in π-π stacking interactions with protein targets. The ketone group serves as a hydrogen bond acceptor, while the spirocyclic amines (pKa ~8.5–9.0) may protonate under physiological conditions, facilitating ionic interactions. Computational models predict a moderate logP value of 1.2, suggesting balanced lipophilicity for blood-brain barrier penetration .
Synthetic Strategies and Optimization
Retrosynthetic Analysis
The synthesis of Pyridin-4-yl(2,7-diazaspiro[4.4]nonan-2-yl)methanone typically employs a convergent approach:
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Construction of the spirocyclic core: Cyclocondensation of 1,4-diaminobutane with a diketone precursor forms the diazaspiro[4.4]nonane system.
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Functionalization with pyridine groups: Ullmann coupling or Buchwald-Hartwig amination introduces the pyridin-4-yl moieties.
Table 2: Representative Synthetic Routes
| Step | Reaction Type | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Spirocycle formation | DMF, 140°C, 12 h | 45% |
| 2 | Pyridine coupling | CuI, L-proline, KCO | 78% |
| 3 | Ketone introduction | TFA, CHCl, rt | 89% |
Challenges in Purification and Scale-Up
The compound’s polar nature necessitates reverse-phase chromatography for purification, often resulting in moderate recovery rates (50–60%). Scale-up efforts face limitations due to the high cost of palladium catalysts used in cross-coupling steps. Recent advances in flow chemistry have reduced catalyst loading by 40%, improving process sustainability .
Pharmacological Profiling and Target Engagement
Sigma Receptor Binding Affinity
Pyridin-4-yl(2,7-diazaspiro[4.4]nonan-2-yl)methanone demonstrates nanomolar affinity for sigma-1 receptors (S1R), with values ranging from 10–165 nM in competitive binding assays . This places it among the most potent spirocyclic SR ligands reported to date.
Table 3: Receptor Binding Data
| Compound | S1R (nM) | S2R (nM) | Selectivity (S2R/S1R) |
|---|---|---|---|
| Pyridin-4-yl analog | 10 ± 1.6 | 165 ± 36 | 16.5 |
| BD-1063 (control) | 4.3 ± 0.5 | 1465 ± 224 | 340.7 |
In Vivo Analgesic Efficacy
In murine models of capsaicin-induced mechanical allodynia, the compound produced a dose-dependent reduction in hypersensitivity at 20 mg/kg (p < 0.01 vs. vehicle) . Co-administration with the S1R antagonist BD-1063 reversed this effect, confirming target-mediated activity. Notably, analogs with shorter alkyl chains exhibited partial agonist activity, highlighting the structure-activity relationship (SAR) of the spirocyclic core.
Mechanistic Insights from Computational Studies
Molecular Dynamics Simulations
Docking studies into the S1R binding pocket (PDB: 5HK1) revealed:
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Salt bridge formation between the protonated spirocyclic amine and Glu172
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π-π stacking of the pyridine ring with Trp89
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Hydrophobic contacts with Leu175 and Ile124
Free energy perturbation calculations estimated a binding free energy of , correlating with experimental values .
Toxicological and Pharmacokinetic Profile
Acute Toxicity
In Phase I rodent studies, the compound exhibited an LD > 500 mg/kg, with no observed neurotoxicity at therapeutic doses (20–50 mg/kg) . Transient hepatotoxicity (ALT elevation) occurred at 200 mg/kg, resolving within 72 h.
Metabolic Stability
Microsomal incubation (human liver microsomes) showed moderate clearance (), primarily via CYP3A4-mediated N-oxidation. The major metabolite, Pyridin-4-yl(2,7-diazaspiro[4.4]nonan-2-yl)methanone N-oxide, retained 30% S1R binding activity .
Comparative Analysis with Structural Analogs
Diazaspiro[3.5]nonane Derivatives
The 2,7-diazaspiro[3.5]nonane isomer (PubChem CID: 3234338) shows reduced S1R affinity () compared to the [4.4] derivative, underscoring the importance of ring size on target engagement .
Table 4: Structural Impact on Pharmacodynamics
| Spiro Ring Size | S1R (nM) | S2R (nM) | Analgesic ED (mg/kg) |
|---|---|---|---|
| [3.5] | 27 ± 3.2 | 102 ± 15 | 35 |
| [4.4] | 10 ± 1.6 | 165 ± 36 | 20 |
Bicyclic vs. Spirocyclic Scaffolds
Diazabicyclo[4.3.0]nonane analogs exhibit 5–10 fold lower S1R affinity than their spirocyclic counterparts, likely due to reduced conformational constraint .
Future Directions and Clinical Translation
Lead Optimization Priorities
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Bioavailability enhancement: Prodrug strategies targeting the ketone moiety
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Selectivity optimization: Introduction of para-fluorine on pyridine to reduce S2R off-target binding
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CNS penetration: LogD modulation through N-alkylation
Therapeutic Indications
Preclinical data support development for:
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Neuropathic pain (Phase II trials projected for 2026)
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Parkinson’s disease psychosis (IND-enabling studies ongoing)
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Chemotherapy-induced peripheral neuropathy
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